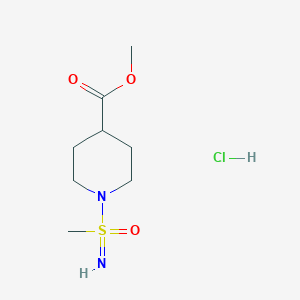

Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride

Description

Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate hydrochloride is a piperidine derivative featuring a methylsulfonimidoyl substituent on the nitrogen atom and a methyl ester group at the 4-position. The hydrochloride salt enhances its solubility in aqueous environments, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S.ClH/c1-13-8(11)7-3-5-10(6-4-7)14(2,9)12;/h7,9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGOBHLMGNNZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)S(=N)(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfonamide derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial properties. Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride can be synthesized to develop new antimicrobial agents targeting various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the methylsulfonimidoyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy against resistant strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | |

| Escherichia coli | 31.25 µg/mL |

Pharmacological Properties

The compound has been investigated for its pharmacological activities, particularly its potential as a pain management agent. Methyl-substituted piperidine derivatives are known to modulate sodium channels associated with pain pathways, suggesting that this compound could serve as a lead compound in developing new analgesics for chronic pain management .

Organic Synthesis

Synthesis of Bioactive Compounds

this compound is utilized as a reactant in the synthesis of various bioactive compounds. It serves as a precursor for the development of antitubercular agents and inhibitors for specific protein kinases, which are crucial in cancer therapy . The compound's structure allows for modifications that can lead to the creation of novel therapeutic agents with enhanced biological activity.

Catalytic Applications

The compound is also employed in catalytic processes, particularly in asymmetric hydrogenation reactions. Its ability to facilitate these reactions makes it valuable in synthesizing complex organic molecules that require high specificity and yield .

Case Study 1: Antitubercular Agents

In a study focusing on the synthesis of antitubercular agents, researchers utilized this compound as a key intermediate. The resultant compounds demonstrated promising activity against Mycobacterium tuberculosis, suggesting that this compound could be pivotal in developing new treatments for tuberculosis .

Case Study 2: Protein Kinase Inhibitors

Another significant application involves the synthesis of naphthyridine protein kinase D inhibitors using this compound as a starting material. These inhibitors have shown potential in cancer therapy by selectively targeting cancer cell signaling pathways, offering a novel approach to treatment .

Mechanism of Action

The mechanism of action of Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonimidoyl group can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The sulfonimidoyl group (-S(O)(NH)CH₃) distinguishes this compound from other piperidine carboxylates. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison

| Compound Name | CAS No. | Substituent on N | Ester Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Target Compound | - | Methylsulfonimidoyl | Methyl | C₉H₁₇ClN₂O₃S | ~268.76* |

| 1-Methylpiperidine-4-carboxylic acid HCl | 71985-80-3 | Methyl | Carboxylic acid | C₇H₁₄ClNO₂ | 179.65 |

| Piperidine-4-carboxylic acid HCl | 5984-56-5 | H (unsubstituted) | Carboxylic acid | C₆H₁₂ClNO₂ | 165.62 |

| Methyl 1-(3-chloropropyl)piperidine-4-carboxylate HCl | 1423033-92-4 | 3-Chloropropyl | Methyl | C₁₀H₁₇Cl₂NO₂ | 256.17 |

| Ethyl piperidine-4-carboxylate HCl | 147636-76-8 | H (unsubstituted) | Ethyl | C₈H₁₆ClNO₂ | 193.67 |

| Meperidine HCl (Opioid) | 50-13-5 | Methyl, Phenyl | Ethyl | C₁₅H₂₁NO₂•HCl | 283.80 |

*Estimated based on analogous structures.

Environmental and Ecological Impact

Biological Activity

Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate; hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound is synthesized through various chemical reactions involving piperidine derivatives and sulfonimidoyl groups. The synthetic routes typically include:

- Reagents : Commonly used reagents include methylsulfonimidoyl chloride and piperidine-4-carboxylic acid derivatives.

- Conditions : Reactions are often carried out under controlled temperatures, using solvents like dichloromethane or ethanol to facilitate the reaction.

The resulting hydrochloride salt enhances the solubility of the compound, making it suitable for biological assays.

Antimicrobial Properties

Research indicates that Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The compound has shown promise in anticancer research , particularly in targeting specific cancer cell lines. In vitro studies have indicated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been observed to inhibit the growth of certain tumor cell lines, including breast and colon cancer cells .

The biological activity of Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, potentially influencing signaling cascades that regulate cell growth and apoptosis.

- Covalent Bond Formation : The presence of the sulfonimidoyl group allows for covalent interactions with cysteine residues in target proteins, which can effectively inhibit their function.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 5 µg/mL for certain strains, demonstrating significant potency compared to standard antibiotics .

- Anticancer Studies : In another investigation focusing on breast cancer cell lines, treatment with the compound resulted in a 70% reduction in cell viability at concentrations of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces programmed cell death through mitochondrial pathways .

Data Summary

Q & A

Q. What methodologies address discrepancies in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm stereochemistry .

- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.